4-Amino-N-(1-phenylethyl)benzamide
Description
Chemical Structure and Properties: 4-Amino-N-(1-phenylethyl)benzamide (CAS: 85592-75-2) is a benzamide derivative with a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol. Its structure features a 4-amino group on the benzamide ring and a chiral 1-phenylethyl substituent on the amide nitrogen (InChIKey: LRMURALCBANCSV-UHFFFAOYSA-N) .
Synthesis and Applications: The compound is synthesized via amidation reactions, as evidenced by studies on its anticonvulsant analogues .
Properties
IUPAC Name |
4-amino-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMURALCBANCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914203 | |
| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85592-75-2, 97042-55-2 | |
| Record name | Benzamide, 4-amino-N-(1-phenylethyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 188544 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Applications
Synthesis Building Block
4-Amino-N-(1-phenylethyl)benzamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules, including various benzamide derivatives through oxidation, reduction, and substitution reactions. The compound's structure allows for modifications that can lead to different functional properties.
Feasible Synthetic Routes
The synthesis of this compound typically involves the reduction of aromatic nitro compounds. Various synthetic methods have been reported, emphasizing the compound's adaptability in different chemical contexts:
| Synthesis Method | Description |
|---|---|
| Reduction of Nitro Compounds | Involves converting nitro groups to amines using reducing agents. |
| Ultrasonic Irradiation | Direct condensation of carboxylic acids and amines under ultrasonic conditions. |
| Catalytic Methods | Utilization of Lewis acidic ionic liquids as catalysts for improved yields. |
Biological Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. A study demonstrated that several N-substituted aminobenzamide derivatives exhibited significant DPP-IV inhibitory activity, indicating potential applications in diabetes management .
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of this compound. Structural modifications have been explored to enhance its efficacy against seizures. For instance, studies indicated that acylation or alkylation of the amino group led to a loss of activity, while certain modifications increased potency but also toxicity . The compound's mechanism appears to involve modulation of neurotransmitter systems, making it a candidate for treating epilepsy and related disorders.
Medicinal Chemistry
Pharmacological Properties
this compound has been explored for various pharmacological properties beyond anticonvulsant activity:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation.
- Antioxidant Activity : The compound has shown antioxidant capabilities in vitro, which could be beneficial in preventing oxidative stress-related conditions.
Case Study 1: Anticonvulsant Activity
A study conducted by Bruce and Lyne (1962) evaluated the anticonvulsant profile of several aromatic amides related to this compound. The results indicated varying degrees of efficacy against seizures induced by electroshock and pentylenetetrazole .
Case Study 2: DPP-IV Inhibition
In a recent study utilizing computer-aided drug design, novel aminobenzamide derivatives were synthesized and tested against DPP-IV. Among the synthesized compounds, some exhibited over 38% inhibition at a concentration of 100 μM, suggesting that structural variations can significantly influence biological activity .
Comparison with Similar Compounds
Anticonvulsant Analogues
Structural analogues of 4-amino-N-(1-phenylethyl)benzamide were synthesized to investigate the role of substituents on anticonvulsant activity. Key findings include:
- Substituent Effects: Replacement of the 4-amino group with bulkier moieties (e.g., bromonaphthalenyl in precursor 4) reduced anticonvulsant efficacy, emphasizing the importance of the amino group for activity .
Table 1: Anticonvulsant Activity of Analogues
| Compound | Key Modification | Activity Outcome | Reference |
|---|---|---|---|
| This compound | None (parent compound) | Baseline anticonvulsant | |
| Bromonaphthalenyl derivative | 8-Bromonaphthalenyl substitution | Reduced activity |
Antitumor Agents
GOE1734 (4-Amino-N-(2'-aminophenyl)benzamide):
Table 2: Antitumor Efficacy Comparison
| Compound | Tumor Type (Doubling Time) | Efficacy | Toxicity (MTD) | Reference |
|---|---|---|---|---|
| This compound | Not studied for antitumor effects | N/A | N/A | |
| GOE1734 | Slow-growing (11–19 days) | High growth inhibition | 4 mg/kg (rats) |
Antimicrobial Derivatives
4-Amino-N-(o-hydroxyphenyl)benzamide:
- Displays antibacterial activity against Klebsiella pneumoniae (MIC = 25 µg/ml), attributed to the electron-withdrawing hydroxyl group enhancing membrane penetration . 4-Amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate:
- Forms ion-pair complexes with broad-spectrum activity against Gram-positive bacteria and yeast, likely due to the cationic diethylaminoethyl group improving solubility and target interaction .
Table 3: Antimicrobial Activity Overview
| Compound | Substituent | Key Activity | Reference |
|---|---|---|---|
| 4-Amino-N-(o-hydroxyphenyl)benzamide | o-Hydroxyphenyl | Gram-negative bacteria | |
| Diethylaminoethyl derivative | 2-(Diethylamino)ethyl | Gram-positive bacteria |
Carbonic Anhydrase (CA) Inhibitors
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide:
- Potent CA II inhibitor (IC₅₀ = 0.09–0.58 µM), leveraging the sulfamoyl-thiadiazole group for enzyme binding . In contrast, this compound lacks reported CA inhibitory activity, highlighting the critical role of sulfonamide substituents in this application .
Q & A
Q. Advanced
- Core Modifications : Introduce substituents at the benzamide’s 4-amino group (e.g., alkylation, acylation) to probe steric/electronic effects.
- Sidechain Variations : Replace the 1-phenylethyl group with bulkier (e.g., naphthyl) or polar (e.g., pyridyl) moieties to assess target selectivity.
- Computational Pre-screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted binding affinity to target proteins (e.g., kinases).
- In-Vitro Validation : Test top candidates in cell-based assays (e.g., apoptosis assays for anticancer activity) .
How can computational modeling enhance the study of this compound’s pharmacokinetic properties?
Q. Advanced
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), solubility, and blood-brain barrier permeability. For example, the compound’s moderate logP (~2.5) suggests good oral bioavailability.
- Metabolism Simulations : CYP450 isoform interaction maps (via Schrödinger’s BioLuminate) predict metabolic hotspots (e.g., oxidation of the phenylethyl group).
- Toxicity Profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks .
What experimental protocols ensure stability of this compound under varying storage conditions?
Basic
Store the compound in amber vials at −20°C under desiccant (silica gel) to prevent hydrolysis of the amide bond. For aqueous solutions, use buffers (pH 6–7) and avoid prolonged exposure to light. Stability is confirmed via periodic HPLC analysis .
How does solvent polarity influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced
Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states in SN2 reactions, enhancing substitution at the benzamide’s amino group. For example, alkylation with methyl iodide proceeds 30% faster in DMF than in THF. Solvent-free mechanochemical grinding (ball milling) offers an eco-friendly alternative for solid-state reactions .
What methodologies are used to study the compound’s interaction with cytochrome P450 enzymes?
Q. Advanced
- Fluorescence-Based Assays : Monitor CYP3A4 inhibition using 7-benzyloxy-4-trifluoromethylcoumarin (BFC) as a substrate.
- LC-MS/MS Metabolite Profiling : Identify hydroxylated or N-dealkylated metabolites after incubation with human liver microsomes.
- Kinetic Analysis : Determine inhibition constants (Kᵢ) using Dixon plots .
How can researchers elucidate the mechanism of enzyme inhibition by this compound?
Q. Advanced
- Enzyme Kinetics : Perform Michaelis-Menten experiments to distinguish competitive vs. non-competitive inhibition.
- X-ray Crystallography : Resolve co-crystal structures of the compound bound to the enzyme (e.g., carbonic anhydrase) to identify binding interactions.
- Mutagenesis Studies : Replace key residues (e.g., His94 in carbonic anhydrase) to confirm binding site specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
